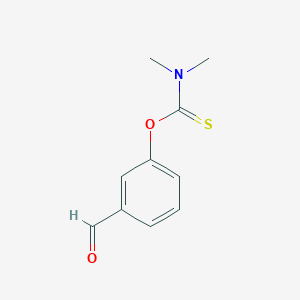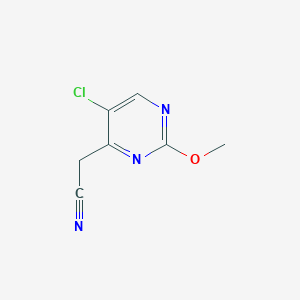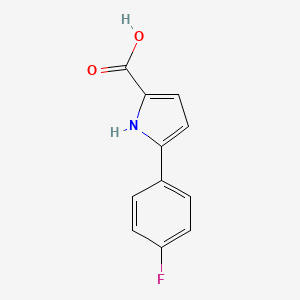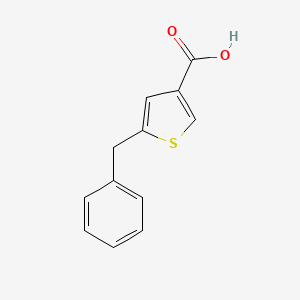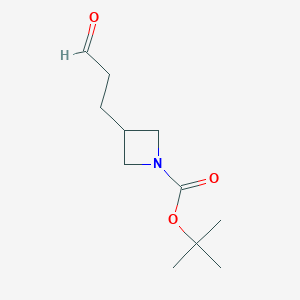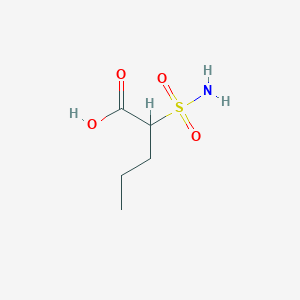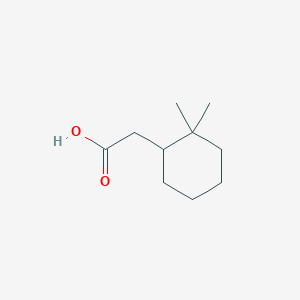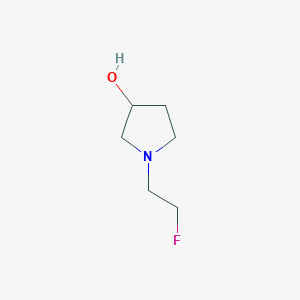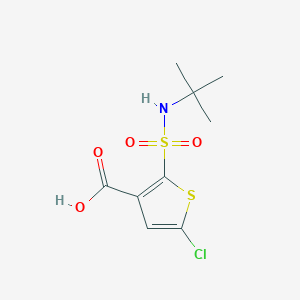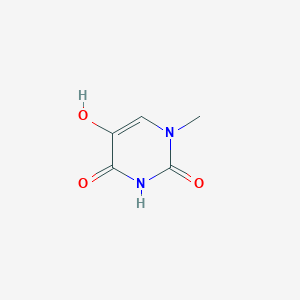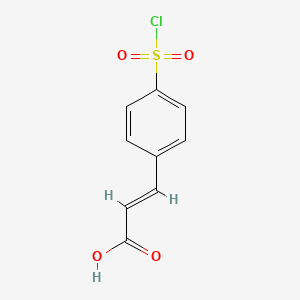
4-Chlorosulfonylcinnamic acid
Overview
Description
4-Chlorosulfonylcinnamic acid is a chemical compound with the molecular formula C₉H₇ClO₄S and a molecular weight of 246.66 g/mol . It is characterized by the presence of a chlorosulfonyl group attached to a cinnamic acid backbone. This compound is typically a light orange solid and is known for its utility in organic synthesis .
Preparation Methods
The synthesis of 4-Chlorosulfonylcinnamic acid can be achieved through various methods. One common synthetic route involves the reaction of cinnamic acid with chlorosulfonic acid under controlled conditions. The reaction typically requires a low temperature to prevent decomposition and to ensure the selective formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
4-Chlorosulfonylcinnamic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes, forming cyclobutane derivatives.
Common reagents used in these reactions include bases like potassium carbonate and solvents such as acetone and ethyl acetate . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or alkenes involved.
Scientific Research Applications
4-Chlorosulfonylcinnamic acid has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is employed in the development of new drugs and therapeutic agents.
Materials Science: It finds utility in the creation of novel materials with unique properties.
Proteomics Research: It is used in proteomics research for studying protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-Chlorosulfonylcinnamic acid involves its ability to interact with various molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . This reactivity makes it a valuable tool in biochemical studies and drug development.
Comparison with Similar Compounds
4-Chlorosulfonylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic Acid: The parent compound, which lacks the chlorosulfonyl group and has different reactivity and applications.
4-Methylsulfonylcinnamic Acid: A similar compound with a methylsulfonyl group instead of a chlorosulfonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its chlorosulfonyl group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B3379225.png)
